molecular formula C9H12ClN3 B15247705 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride

Cat. No.: B15247705
M. Wt: 197.66 g/mol
InChI Key: PEWAWVUFMPHLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is a heterocyclic compound with a unique structure that combines a pyrrole and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired heterocyclic structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
  • 2-(1H-Pyrrolo[3,4-c]pyridin-3-yl)ethanamine hydrochloride
  • 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride

Uniqueness

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;/h2,4-6,12H,1,3,10H2;1H

InChI Key

PEWAWVUFMPHLHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2CCN.Cl

Origin of Product

United States

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